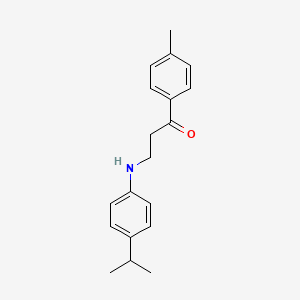

3-(4-Isopropylanilino)-1-(4-methylphenyl)-1-propanone

Description

3-(4-Isopropylanilino)-1-(4-methylphenyl)-1-propanone (CAS: 346445-29-2) is a propanone derivative with the molecular formula C₁₆H₁₉NOS and a molecular weight of 273.4 g/mol. It features a 4-isopropylanilino group attached to the propanone backbone and a 4-methylphenyl substituent at the ketone position.

Properties

IUPAC Name |

1-(4-methylphenyl)-3-(4-propan-2-ylanilino)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-14(2)16-8-10-18(11-9-16)20-13-12-19(21)17-6-4-15(3)5-7-17/h4-11,14,20H,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJWGQSHSZDMAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477334-26-2 | |

| Record name | 3-(4-ISOPROPYLANILINO)-1-(4-METHYLPHENYL)-1-PROPANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isopropylanilino)-1-(4-methylphenyl)-1-propanone typically involves the following steps:

Formation of the Aniline Derivative: The starting material, 4-isopropylaniline, is reacted with an appropriate acylating agent, such as 4-methylbenzoyl chloride, in the presence of a base like pyridine or triethylamine. This reaction forms the intermediate 4-isopropyl-N-(4-methylphenyl)aniline.

Ketone Formation: The intermediate is then subjected to a Friedel-Crafts acylation reaction using a suitable acylating agent, such as propionyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. This step results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropylanilino)-1-(4-methylphenyl)-1-propanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Medicinal Chemistry

Lead Compound for Drug Development

The compound is being investigated as a lead compound for developing new pharmaceuticals. Its structure suggests potential interactions with specific enzymes or receptors, making it a candidate for drug design targeting various diseases. For instance, modifications to its structure could enhance its efficacy against cancer or other diseases by improving binding affinity to target proteins.

Anticancer Potential

Research indicates that derivatives of 3-(4-Isopropylanilino)-1-(4-methylphenyl)-1-propanone exhibit promising anticancer properties. In vitro studies have shown that certain derivatives can significantly inhibit the growth of cancer cells, demonstrating low IC50 values compared to established chemotherapeutics like doxorubicin . This highlights the compound's potential role in cancer treatment.

Materials Science

Synthesis of Advanced Materials

In materials science, this compound can be utilized in synthesizing advanced materials such as polymers and nanomaterials. Its ability to form stable bonds with other chemical entities allows for the creation of materials with unique properties suitable for various applications, including electronics and coatings.

Biological Studies

Biochemical Assays

The compound is also employed in biochemical assays to study enzyme kinetics and protein-ligand interactions. Its structural features enable it to act as a substrate or inhibitor in enzymatic reactions, providing insights into the mechanisms of action of various biological processes. For example, studies have utilized this compound to investigate its effects on cytokine release in microglial cells, indicating potential applications in neuroinflammatory disorders .

Industrial Applications

Intermediate in Chemical Production

In industrial chemistry, this compound serves as an intermediate in the production of dyes, pigments, and specialty chemicals. Its reactivity allows it to participate in various chemical reactions that lead to the formation of complex molecules used in different industrial applications.

Summary of Research Findings

Mechanism of Action

The mechanism of action of 3-(4-Isopropylanilino)-1-(4-methylphenyl)-1-propanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, forming non-covalent interactions like hydrogen bonds, van der Waals forces, and hydrophobic interactions. These interactions can alter the target’s conformation and function, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Propanone Backbone

The propanone scaffold is highly modifiable, with substituents influencing physicochemical properties and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparisons

Key Observations :

- Halogenation Effects : Chloro, fluoro, and iodo substituents (e.g., in ) increase molecular weight and polarity compared to the isopropyl group in the target compound. Halogens may enhance binding affinity in receptor-ligand interactions .

- Bulkier Substituents: Compounds like 1-(4-chlorophenyl)-3-(4-cyclohexylanilino)-1-propanone (C₂₁H₂₄ClNO, MW 341.87; ) exhibit increased steric hindrance, which could reduce solubility but improve metabolic stability.

Key Findings :

- Pharmacological Potential: While the target compound lacks reported biological data, analogs like Aldi-1 and Aldi-4 () demonstrate enzyme inhibition, suggesting propanone derivatives may serve as scaffolds for drug discovery.

- Regulatory Status : 4-MePPP () is regulated under controlled substance laws, highlighting the importance of substituent choice in determining legal and safety profiles.

Biological Activity

3-(4-Isopropylanilino)-1-(4-methylphenyl)-1-propanone, also known as an intermediate in the synthesis of various pharmaceutical compounds, has garnered attention for its potential biological activities. This compound belongs to a class of ketones that exhibit a range of pharmacological properties, including anti-cancer and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C18H23NO

- Molecular Weight : 271.39 g/mol

The structure features an isopropyl group attached to an aniline moiety, which is further connected to a propanone group substituted with a methylphenyl group.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study published in Cancer Research demonstrated that derivatives of this compound can selectively induce apoptosis in cancer cells, particularly those deficient in the von Hippel-Lindau (VHL) gene. These findings suggest that the compound may be effective in targeting tumors associated with VHL mutations .

Table 1: Summary of Anticancer Activity

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promise in anti-inflammatory applications. A case study revealed that it inhibited the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity

| Study Reference | Model | Effect Observed |

|---|---|---|

| Macrophage culture | Decreased TNF-α and IL-6 levels | |

| Mouse model | Reduced paw edema in arthritis model |

The biological activity of this compound is attributed to its interaction with various molecular targets. Key mechanisms include:

- Inhibition of Cytochrome P450 Enzymes : The compound may affect drug metabolism pathways by inhibiting specific cytochrome P450 enzymes, which are crucial for the biotransformation of xenobiotics .

- Regulation of Apoptotic Pathways : It appears to modulate apoptotic signaling pathways, enhancing cell death in cancerous cells while sparing normal cells .

Safety and Toxicity

While promising, the safety profile of this compound must be evaluated. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, further research is necessary to establish comprehensive safety data across different biological systems .

Table 3: Toxicity Profile

| Endpoint | Result |

|---|---|

| Acute toxicity | LD50 > 2000 mg/kg |

| Mutagenicity | Negative in Ames test |

| Reproductive effects | No significant findings |

Q & A

Q. What are the recommended synthetic routes for 3-(4-Isopropylanilino)-1-(4-methylphenyl)-1-propanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions involving ketone and aniline derivatives. For example, analogous syntheses (e.g., 3-[4-Chloro-3-(trifluoromethyl)anilino]-1-phenylpropan-1-one in ) use nucleophilic substitution between a propanone derivative and substituted aniline. Key parameters include:

-

Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

-

Catalysis : Acid catalysts (e.g., HCl) or base conditions (e.g., K₂CO₃) for deprotonation.

-

Temperature : 80–120°C to balance reaction rate and byproduct formation.

Optimization involves monitoring intermediates via TLC/HPLC and adjusting stoichiometry (e.g., 1.2:1 molar ratio of aniline to ketone) to maximize yield .Table 1 : Example Reaction Conditions

Component Condition Optimization Range Solvent DMF Alternative: THF Catalyst HCl (0.1 eq) 0.05–0.2 eq Temperature 100°C 80–120°C Reaction Time 12 hours 8–24 hours

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., isopropyl and methyl groups). For instance, the methyl group on the phenyl ring appears as a singlet near δ 2.3 ppm in ¹H NMR.

- X-ray Crystallography : Resolves stereochemistry and confirms the propanone backbone. demonstrates structural elucidation of analogous chalcone derivatives via single-crystal diffraction .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₉H₂₃NO requires exact mass 289.1781).

Advanced Research Questions

Q. How should researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

-

Accelerated Stability Testing : Use a factorial design (pH 3–9, 25–60°C) with HPLC quantification of degradation products. ’s environmental fate studies (e.g., abiotic transformations) provide a framework for monitoring hydrolysis/oxidation pathways .

-

Kinetic Analysis : Apply Arrhenius equations to extrapolate shelf-life at standard conditions (25°C).

Table 2 : Stability Study Parameters

Variable Range Analytical Method pH 3, 7, 9 HPLC (UV detection) Temperature 40°C, 60°C LC-MS for byproducts Duration 0, 7, 14, 30 days Statistical modeling

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer : Conflicting results (e.g., varying IC₅₀ values in enzyme assays) may arise from:

- Impurity Profiles : Quantify impurities via LC-MS and compare batches (e.g., ’s approach for pharmaceutical standards) .

- Assay Conditions : Standardize protocols (e.g., buffer ionic strength, cell line viability). Replicate studies using orthogonal methods (e.g., fluorescence vs. colorimetric assays).

- Theoretical Alignment : Reconcile data with computational models (e.g., docking studies to explain binding affinity discrepancies) .

Q. What methodologies are appropriate for studying the environmental fate of this compound?

- Partitioning Studies : Measure log P (octanol-water) to assess bioavailability.

- Biotic Degradation : Use OECD 301B guidelines (ready biodegradability test) with microbial consortia.

- Ecotoxicology : Conduct acute toxicity assays (e.g., Daphnia magna EC₅₀) and chronic exposure studies .

Methodological Guidance for Data Contradictions

Q. How to address inconsistencies in synthetic yields across laboratories?

- Methodological Answer :

- Reproducibility Audit : Compare raw data (e.g., NMR purity, solvent grades) and equipment calibration.

- Byproduct Analysis : Use GC-MS to identify unaccounted intermediates (e.g., ’s condensation byproducts) .

- Collaborative Validation : Conduct round-robin tests with independent labs to isolate variables (e.g., humidity effects).

Theoretical Frameworks

Q. How to align research on this compound with existing chemical or pharmacological theories?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.